2-苯氧基异烟腈

描述

The compound 2-Phenoxyisonicotinonitrile is not directly mentioned in the provided papers. However, the papers discuss related nicotinonitrile derivatives, which can offer insights into the chemical behavior and properties that might be expected from 2-Phenoxyisonicotinonitrile. The first paper describes a nicotinonitrile derivative with potential as a blue light emitting material, while the second paper discusses a phthalonitrile derivative that has been synthesized and studied for its molecular structure and reactivity .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, as reported in the first paper, involves a simple route that yields the compound in good quantity . Although the exact synthesis method for 2-Phenoxyisonicotinonitrile is not provided, similar synthetic strategies could potentially be applied. The second paper also describes the synthesis of a phthalonitrile derivative, which was confirmed using various characterization techniques . These methods could inform the synthesis of 2-Phenoxyisonicotinonitrile.

Molecular Structure Analysis

The molecular structure of the compounds in both papers was confirmed using X-ray single-crystal determination . The first paper reports that the nicotinonitrile derivative has a non-planar structure as revealed by DFT calculations, which align with the experimental data . The second paper compares the molecular geometry obtained from X-ray determination with computational studies using HF and DFT methods . These analyses could be relevant when studying the molecular structure of 2-Phenoxyisonicotinonitrile.

Chemical Reactions Analysis

The second paper mentions that the synthesized phthalonitrile compound underwent a click reaction with sugar azide to form a triazole ring . This indicates that the phthalonitrile derivative can participate in cycloaddition reactions, which could be a property shared by 2-Phenoxyisonicotinonitrile if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

The first paper details that the nicotinonitrile derivative exhibits good absorption and fluorescence properties, with a positive solvatochromic effect observed when the solvent polarity changes from non-polar to polar . These photophysical studies suggest that the compound has potential applications as a blue light emitting material. The second paper does not provide specific physical and chemical properties but the characterization techniques used for the phthalonitrile derivative could be applied to study similar properties of 2-Phenoxyisonicotinonitrile .

科学研究应用

1. 水处理和地下水修复

2-苯氧基异烟腈和相关化合物已在水处理方面进行了探索。一项研究报告了使用硼掺杂金刚石 (BDD) 电极对苯酚进行阳极氧化,导致形成硝化副产物,包括 2-硝基苯酚和其他硝化苯酚,这些副产物与地下水修复有关 (Zhang 等,2019)。另一项研究讨论了硝化财团去除废水中苯酚和相关化合物的潜力,强调了其在处理复杂化学废水中的重要性 (Silva 等,2011)。

2. 抗菌活性

2-苯氧基异烟腈衍生物已被合成用于其潜在的抗菌应用。一项研究合成了 2-氨基-(6-苯氧噻吩-2-基)-4-苯基-烟腈并测试了其抗菌和抗真菌活性,证明了这些化合物在开发新的抗菌剂中的相关性 (Behalo,2008)。

3. 有机合成和催化

研究还集中在使用 2-苯氧基异烟腈或类似结构合成新化合物。报道了一种新型氰基吡啶衍生物的简便合成和晶体结构,强调了这些化合物在有机化学和催化中的重要性 (Yang 等,2011)。

4. 光催化和环境应用

一项关于沉积在多孔氮化碳上的 CuPd 双金属合金纳米颗粒的研究证明了它们在苯选择性羟基化为苯酚中的应用,强调了 2-苯氧基异烟腈衍生物在光催化和环境化学中的作用 (Zhang 和 Park,2019)。此外,还探索了石墨氮化碳在水性介质中苯酚及其衍生物的选择性氢化的用途。这项研究表明,基于氮化碳的催化剂在温和条件下将苯酚转化为工业上重要的中间体(如环己酮)具有潜力 (Wang 等,2011)。

5. 传感和检测技术

在检测技术领域,2-苯氧基异烟腈衍生物已用于开发荧光传感方法。一项关于石墨氮化碳纳米片的研究证明了它们在水溶液中检测 2,4,6-三硝基苯酚 (TNP) 中的应用,表明它们在环境监测和公共安全应用中的潜力 (Rong 等,2015)。

6. 生物降解和环境影响

还对酚类化合物的生物降解进行了研究,包括 2-苯氧基异烟腈的衍生物,在环境背景下。一项研究调查了由明确的细菌混合培养物对苯酚和其他酚类化合物进行的缺氧降解,强调了生物修复技术在处理含有这些化合物的工业废水中的潜力 (Thomas 等,2002)。

安全和危害

属性

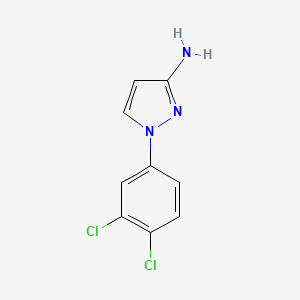

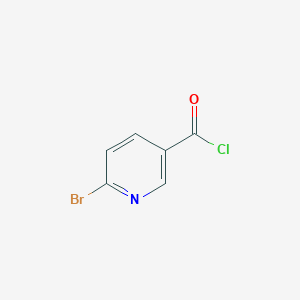

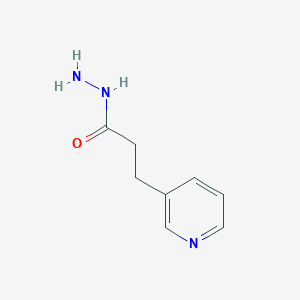

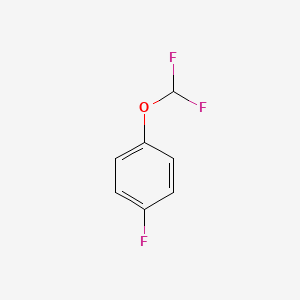

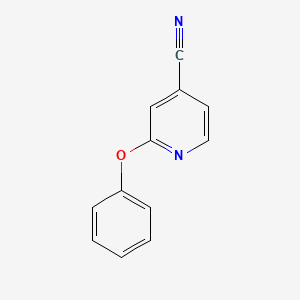

IUPAC Name |

2-phenoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIVCEBEXJZQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyisonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。